4,5-Difluoro-2-methylaniline
Overview
Description
4,5-Difluoro-2-methylaniline is a chemical compound with the molecular formula C7H7F2N . It has a molecular weight of 143.13 g/mol . The IUPAC name for this compound is 4,5-difluoro-2-methylaniline . It is also known by other names such as 4,5-DIFLUORO-O-TOLUIDINE and 4,5-difluoro-2-methylbenzenamine .
Molecular Structure Analysis
The InChI code for 4,5-Difluoro-2-methylaniline is1S/C7H7F2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
. This code represents the molecular structure of the compound. The compound has a total of 10 heavy atoms and its complexity, as computed by PubChem, is 118 . Physical And Chemical Properties Analysis
4,5-Difluoro-2-methylaniline has several computed properties. It has a XLogP3-AA value of 1.8, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 26 Ų . It has no rotatable bonds .Scientific Research Applications
Environmental Toxicology
4,5-Difluoro-2-methylaniline's analogs have been studied for their environmental impact, particularly through metabonomic assessments of toxicity. For instance, research on the toxicity of various fluoroanilines to earthworms has provided insights into xenobiotic toxicity and potential biomarkers for environmental monitoring. These studies highlight how changes in biochemical profiles can indicate the toxicological effects of chemicals like 4,5-Difluoro-2-methylaniline (Bundy et al., 2002).
In Vitro Nephrotoxic Effects
The nephrotoxic effects of haloanilines, including compounds structurally related to 4,5-Difluoro-2-methylaniline, have been examined in vitro. This research has contributed to understanding the toxicological profiles of these compounds and their impact on renal function (Hong et al., 2000).
Chemical Synthesis and Regiocontrol
Research on the regiocontrol of metallation by fluorine in the synthesis of various derivatives has provided insights into the chemical reactivity and applications of fluoroaniline compounds. Such studies demonstrate the influence of fluorine on directing chemical reactions, which is critical for the development of new synthetic routes and compounds (Thornton & Jarman, 1990).
Synthesis of Analogues and Derivatives
The synthesis of trifluoromethylated analogues of dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones showcases the utility of fluoroaniline derivatives in creating new compounds with potential applications in medicinal chemistry and drug development (Sukach et al., 2015).
Vibrational Spectral Analysis
The Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives contributes to understanding the vibrational properties of these compounds. Such analytical studies are crucial for identifying and characterizing new chemical entities (Arjunan & Mohan, 2008).
Safety and Hazards
properties
IUPAC Name |
4,5-difluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMTWLPOCYTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595850 | |
Record name | 4,5-Difluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875664-57-6 | |
Record name | 4,5-Difluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 875664-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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